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Compound of Interest

Compound Name: PrP (106-126)

Cat. No.: B125502

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the study of prion protein fragment
PrP(106-126) aggregates using transmission electron microscopy (TEM). The protocols
detailed below are synthesized from established methodologies in the field, offering a practical
framework for investigating the morphology, aggregation kinetics, and structural characteristics
of these neurotoxic peptides.

Introduction

The synthetic peptide PrP(106-126), corresponding to residues 106-126 of the human prion
protein, is a widely used in vitro model to study the neurotoxic mechanisms associated with
prion diseases.[1][2] This peptide fragment shares several key biophysical properties with the
full-length scrapie isoform of the prion protein (PrPSc), including its propensity to form 3-sheet-
rich, insoluble, and protease-resistant amyloid fibrils.[1][2] Transmission electron microscopy is
an indispensable tool for the direct visualization of these aggregates, providing critical insights
into their ultrastructure and the effects of potential therapeutic agents on fibrillogenesis.

Quantitative Data Summary

The morphology of PrP(106-126) aggregates has been characterized in multiple studies,
revealing the formation of distinct fibrillar structures. The quantitative data from these analyses
are summarized below for comparative purposes.
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Parameter Reported Value(s) Reference(s)
Fibril Diameter/Width 6-8 nm [3]

5-7 nm [4]

Fibril Length >100 nm [3]

0.5-1 pm [4]

o Straight, untwisted,
Fibril Morphology o [4]
unbranched fibrils

Rods that are bent in many

[3]

places, suggesting flexibility

Fibrils, protofibrils, and
Aggregate Types ) ] [5][6]
spherical oligomers

Experimental Protocols
Protocol 1: Preparation of PrP(106-126) Aggregates

This protocol describes the preparation of PrP(106-126) aggregates for subsequent TEM
analysis.

Materials:

Synthetic PrP(106-126) peptide (e.g., KTNMKHMAGAAAAGAVVGGLG), high purity (>95%)

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

Sterile microcentrifuge tubes

Incubator or shaking incubator
Procedure:

o Peptide Solubilization: Dissolve the synthetic PrP(106-126) peptide in 0.1 M PBS to a final
stock concentration of 1 mM.[7]
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e Aggregation Induction: Incubate the peptide solution at 37°C with gentle agitation (e.g.,
shaking) for a specified period to induce fibril formation.[1][8] The incubation time can be
varied to study the kinetics of aggregation (e.g., 0, 24, and 48 hours).[5][9] For studies on
pre-formed fibrils, an overnight incubation is common.[1]

o Sample Collection: At designated time points, aliquots of the peptide solution are taken for
TEM analysis.

Protocol 2: Negative Staining for TEM

This protocol outlines the steps for negative staining of PrP(106-126) aggregates, a crucial step
for enhancing contrast and visualizing the fibril morphology.

Materials:

e PrP(106-126) aggregate solution (from Protocol 1)

300 mesh carbon/formvar-coated copper grids

Negative stain solution (e.g., 2% uranyl acetate or NanoVan®)

Fine-tipped forceps (EM grade)

Filter paper
Procedure:

» Grid Preparation: Place a 300 mesh carbon/formvar-coated grid on a clean, dry surface with
the carbon side facing up. For improved sample adhesion, grids can be glow-discharged
prior to use.

o Sample Application: Using a pipette, carefully apply 2-5 ul of the PrP(106-126) aggregate
solution onto the surface of the grid.[1]

o Adsorption: Allow the sample to adsorb onto the grid for 1-3 minutes.[1]

 Blotting: Using the edge of a piece of filter paper, carefully blot away the excess liquid from
the grid. Be cautious not to touch the grid surface with the filter paper.
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o Staining: Immediately apply a drop of the negative stain solution (e.g., 2% uranyl acetate) to
the grid.[1]

 Incubation and Blotting: Allow the stain to sit for 8-10 seconds for NanoVan or a similar short
duration for uranyl acetate, then wick away the excess stain with filter paper.[1]

» Drying: Allow the grid to air dry completely before loading it into the TEM.

Protocol 3: TEM Imaging and Analysis

This protocol provides a general guideline for imaging and analyzing the stained PrP(106-126)
aggregates.

Equipment:

e Transmission Electron Microscope (TEM)

o CCD camera for image acquisition

Procedure:

e Microscope Setup: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).
e Grid Loading: Carefully load the stained grid into the TEM specimen holder.

e Image Acquisition: Scan the grid at low magnification to locate areas with a good distribution
of aggregates. Acquire images at higher magnifications (e.g., 60,000x to 250,000x) to
resolve the fine structure of the fibrils.[4]

e Image Analysis: Use appropriate software (e.g., ImageJ) to measure the dimensions of the
fibrils (width and length) from the captured images.

Visualized Workflows and Pathways

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3339962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3339962/
https://files01.core.ac.uk/reader/82363180
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Experimental Workflow for TEM of PrP(106-126) Aggregates
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Caption: Workflow for TEM analysis of PrP(106-126) aggregates.
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Caption: Schematic of PrP(106-126) aggregation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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